molecular formula C8H18Cl2N2O2 B1461650 Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride CAS No. 1170891-84-5

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Cat. No. B1461650
M. Wt: 245.14 g/mol
InChI Key: FBKZRHCBLTVLTM-UHFFFAOYSA-N
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Description

“Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride” is a chemical compound with the CAS Number: 1170891-84-5 . It has a molecular weight of 245.15 and its molecular formula is C8H18Cl2N2O2 . It is commonly referred to as MDDA.


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H16N2O2.2ClH/c1-12-8(11)7-10-5-2-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride” is a solid at room temperature . More specific physical and chemical properties were not available in the web search results.

Scientific Research Applications

Synthesis and Chemical Interactions

Research on compounds related to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride often focuses on the synthesis and chemical interactions of structurally similar molecules. For instance, the study of a new benzodiazepine molecule and its interactions with diorganotin(IV)chlorides revealed insights into molecular conformations and supramolecular structures, highlighting the intricate behaviors of diazepine derivatives in chemical reactions (Garoufis et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, research has explored the synthesis of diazepine derivatives for potential therapeutic applications. For example, the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes provides a basis for developing novel compounds with potential biological activity (Dekeukeleire et al., 2012).

Antiproliferative Activity

Further, some studies have examined the antiproliferative activity of diazepine derivatives, suggesting their potential use in cancer therapy. Research on 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives indicated cytotoxic activity in vitro against human cancer cell lines, presenting a new avenue for anticancer drug development (Liszkiewicz, 2002).

Analytical Chemistry and Molecular Structure Studies

Analytical and structural studies on diazepine compounds provide critical insights into their chemical properties and potential applications. The synthesis and spectral analysis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones explore the molecular structures and reactions of diazepine derivatives, contributing to a deeper understanding of their chemical behavior (Gomaa, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7-10-5-2-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZRHCBLTVLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

CAS RN

1170891-84-5
Record name methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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